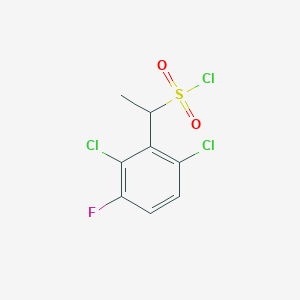
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to an ethane backbone, which is further substituted with dichloro and fluoro groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-3-fluorobenzene.
Sulfonylation: The benzene ring is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Ethylation: The sulfonylated intermediate is then subjected to ethylation using ethyl chloride in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound is structurally similar but contains a hydroxyl group instead of a sulfonyl chloride group. It is used as an intermediate in the synthesis of pharmaceuticals.
2,6-Dichloro-3-fluorobenzene: This is the starting material for the synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride and is used in various organic synthesis applications.
1-(2,6-Dichloro-3-fluorophenyl)ethane-1-amine: This compound contains an amine group and is used in the synthesis of biologically active molecules.
Uniqueness
This compound is unique due to its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles
Properties
Molecular Formula |
C8H6Cl3FO2S |
|---|---|
Molecular Weight |
291.6 g/mol |
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3FO2S/c1-4(15(11,13)14)7-5(9)2-3-6(12)8(7)10/h2-4H,1H3 |
InChI Key |
NDTULNNNWUPEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















